molecular formula C9H6Cl2F2O3 B1413281 2,3-Dichloro-4-(difluoromethoxy)phenylacetic acid CAS No. 1804517-01-8

2,3-Dichloro-4-(difluoromethoxy)phenylacetic acid

Cat. No.: B1413281
CAS No.: 1804517-01-8
M. Wt: 271.04 g/mol
InChI Key: SRAGBPMAQHXTCE-UHFFFAOYSA-N
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Description

2,3-Dichloro-4-(difluoromethoxy)phenylacetic acid is a useful research compound. Its molecular formula is C9H6Cl2F2O3 and its molecular weight is 271.04 g/mol. The purity is usually 95%.
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Biological Activity

2,3-Dichloro-4-(difluoromethoxy)phenylacetic acid (commonly referred to as DDFPA) is a chemical compound with significant biological activity that has garnered attention in various fields, particularly in pharmaceuticals and agrochemicals. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

DDFPA has the molecular formula C9H6Cl2F2O3C_9H_6Cl_2F_2O_3 and a molecular weight of 271.04 g/mol. The compound features a phenylacetic acid structure with two chlorine atoms and a difluoromethoxy group, which enhances its reactivity and biological activity. The presence of halogen substituents is known to influence binding affinity to biological targets, making DDFPA an interesting subject for research in drug development.

Enzyme Inhibition

DDFPA has been shown to inhibit various enzymes, which is crucial for its potential therapeutic applications. Research indicates that the compound may act as an inhibitor of phosphodiesterase (PDE) enzymes, particularly PDE4D, which is involved in the hydrolysis of cyclic adenosine monophosphate (cAMP). This inhibition could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to the role of cAMP in neuronal signaling and plasticity .

Interaction Studies

Studies have demonstrated that DDFPA exhibits strong binding affinity to specific receptors and enzymes. The halogen substituents enhance its interaction with biological macromolecules, potentially leading to more effective drugs targeting specific pathways. For instance, interaction studies have shown that DDFPA can modulate signaling pathways related to inflammation and cancer .

Case Studies

  • Neuroprotective Effects : In preclinical trials, DDFPA demonstrated neuroprotective effects by inhibiting PDE4D activity, which is associated with reduced inflammation and improved cognitive function in models of neurodegeneration .
  • Anticancer Activity : DDFPA has been explored for its anticancer properties. It was found to induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival .
  • Lipid Metabolism : Another study indicated that DDFPA could influence lipid metabolism by acting on thyroid hormone receptors, potentially leading to decreased levels of LDL cholesterol and triglycerides .

Comparative Analysis with Similar Compounds

The following table summarizes structural similarities between DDFPA and related compounds:

Compound NameStructural FeaturesUnique Aspects
2,4-Dichloro-3-(difluoromethoxy)phenylacetic acidSimilar structure but different chlorine positioningMay exhibit different reactivity patterns
2,5-Dichloro-4-(trifluoromethoxy)phenylacetic acidContains trifluoromethoxy instead of difluoromethoxyDifferences in physical and chemical properties
2-Chloro-4-(difluoromethoxy)phenylacetic acidOnly one chlorine atom presentPotentially different biological activities compared to dichlorinated analogs

This comparative analysis highlights the unique aspects of DDFPA concerning its halogen substitutions and potential applications.

Properties

IUPAC Name

2-[2,3-dichloro-4-(difluoromethoxy)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2F2O3/c10-7-4(3-6(14)15)1-2-5(8(7)11)16-9(12)13/h1-2,9H,3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRAGBPMAQHXTCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CC(=O)O)Cl)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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